molecular formula C9H18ClNO2 B1601192 N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride CAS No. 84126-69-2

N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride

Cat. No. B1601192
CAS RN: 84126-69-2
M. Wt: 207.7 g/mol
InChI Key: MZMLCCHUZDNREB-UHFFFAOYSA-N
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Description

“N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride” is a chemical compound with the molecular formula C9H18ClNO2 . It is also known by other names such as “methyl 2-(cyclopentylamino)acetate hydrochloride”, “N-Cyclopentyl Glycine methyl ester HCl”, and "Glycine, N-cyclopentyl-, Methyl ester, hydrochloride" .


Chemical Reactions Analysis

Esters, such as “N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride”, typically undergo a reaction known as hydrolysis. In this reaction, the ester is split by water into a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

“N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride” has a molecular weight of 207.7 g/mol . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Kinetics and Mechanism of Hydrolysis

Research has delved into the kinetics and mechanisms of hydrolysis for compounds related to N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride. One study employed a reversed-phase HPLC assay to investigate the degradation of cyclopentolate hydrochloride in alkaline solutions, revealing that it undergoes rapid degradation at higher pH values, leading to the formation of phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid through a parallel scheme. This insight is vital for understanding the stability and reactivity of related esters in various chemical environments (Roy, 1995).

Synthesis of Complex Organic Compounds

Another research focus is the synthesis of complex organic structures using cycloalkene skeletons. For instance, the diastereoselective synthesis of a functionalized cyclohexene skeleton, employing ring-closing metathesis and Grignard reactions, showcases the application of cycloalkene derivatives in creating biologically relevant molecules (Cong & Yao, 2006).

Polymer and Material Science Applications

Studies have also explored the use of cyclopentanone derivatives in polymer and material science. For example, the synthesis of poly[(amino acid ester)phosphazenes] investigates these polymers' potential as drug delivery vehicles. Such research indicates the versatility of cyclopentanone derivatives in developing biodegradable materials with potential pharmaceutical applications (Allcock, Pucher, & Scopelianos, 1994).

Catalysis and Chemical Reactions

Research on the catalysis of ester aminolysis by cyclodextrins has provided insights into how the presence of cyclodextrins can either catalyze or inhibit the aminolysis of p-nitrophenyl alkanoates by primary amines. This research highlights the complex interactions that can influence chemical reactions and the potential for cyclodextrins to modulate these processes in a controlled manner (Gadosy, Boyd, & Tee, 2000).

properties

IUPAC Name

ethyl 2-(cyclopentylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-10-8-5-3-4-6-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMLCCHUZDNREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517856
Record name Ethyl N-cyclopentylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride

CAS RN

84126-69-2
Record name Ethyl N-cyclopentylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclopentylglycine ethyl ester hydrochloride salt was prepared by the procedure in Example 1(B) utilizing cyclopentylglycine (5.0 g, 38.7 mmol), thionyl chloride (6.0 mL, 77.4 mmol) and EtOH (34.10 mL, 58.1 mmol). The ethyl ester 14aj was obtained as a white solid (2.25 g, 10.86 mmol, 56%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
34.1 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Cyclopentanone (10 g) and glycine ethyl ester hydrochloride (21.6 g) are dissolved in 200 ml of methanol, and 7.48 g of sodium cyanoborohydride is added in small portions with stirring at room temperature. The mixture is further stirred at room temperature for 3 hours and the reaction mixture is concentrated under reduced pressure. To the residue is added 500 ml of water and the mixture is adjusted to pH 10 with diluted sodium hydroxide solution and extracted with 300 ml of ethyl acetate. The extract is washed with saturated aqueous sodium chloride and dried over sodium sulfate. The solvent is then distilled off under reduced pressure and the resulting oily product is dissolved in 200 ml of ether, followed by addition of 10 ml of 10% alcoholic hydrochloride, whereupon crystals immediately separates out. The crystals are collected by filtration to give 12.7 g of N-cyclopentylglycine ethyl ester hydrochloride as colorless needles melting at 174°-175° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.48 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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